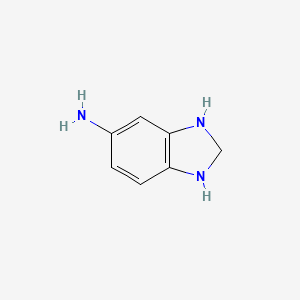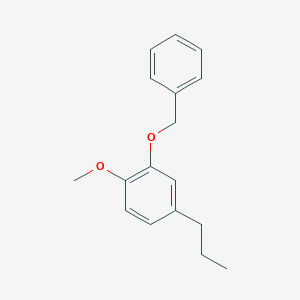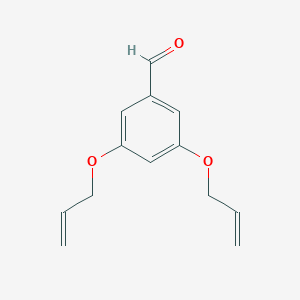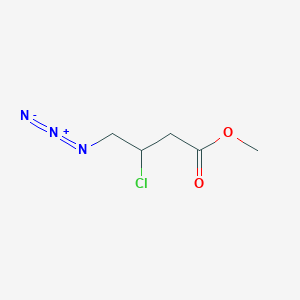![molecular formula C22H39N5O7 B14260007 N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine CAS No. 219995-91-2](/img/structure/B14260007.png)
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine is a complex organic compound with the chemical formula C₂₂H₃₉N₅O₇ . This compound is part of a group of stereoisomers and is known for its unique structure, which includes an amino group attached to a cyclohexyl ring, an acetyl group, and a sequence of amino acids including L-glutamine, L-serine, and L-leucine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine involves multiple steps, starting with the preparation of the amino(cyclohexyl)acetyl intermediate. This intermediate is then coupled with the peptide sequence L-glutaminyl-L-seryl-L-leucine using standard peptide coupling reagents and conditions. The reaction typically involves the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids is formed .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of N2-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other peptides with amino acid sequences and modifications, such as:
- N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-alanine
- N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-valine .
Uniqueness
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids and the presence of the amino(cyclohexyl)acetyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
219995-91-2 |
|---|---|
Fórmula molecular |
C22H39N5O7 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-amino-2-cyclohexylacetyl)amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H39N5O7/c1-12(2)10-15(22(33)34)26-20(31)16(11-28)27-19(30)14(8-9-17(23)29)25-21(32)18(24)13-6-4-3-5-7-13/h12-16,18,28H,3-11,24H2,1-2H3,(H2,23,29)(H,25,32)(H,26,31)(H,27,30)(H,33,34)/t14-,15-,16-,18?/m0/s1 |
Clave InChI |
ZOTWUYIFILYYAI-GXHPLKFQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C1CCCCC1)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)








